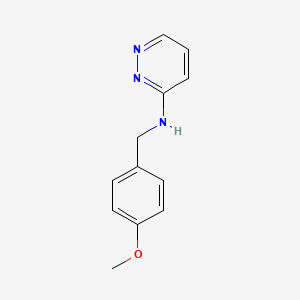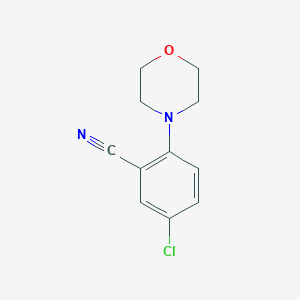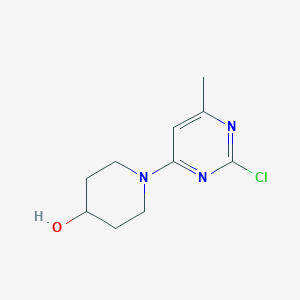
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol
Vue d'ensemble
Description
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives This compound features a piperidin-4-ol moiety attached to a 2-chloro-6-methylpyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylpyrimidine and piperidin-4-ol.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as dioxane, under reflux conditions. A base like potassium carbonate is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chloro-6-methylpyrimidine is reacted with piperidin-4-ol in the presence of the base, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and solvents.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by other nucleophiles.
Oxidation: The piperidin-4-ol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the piperidin-4-ol moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Ketones or aldehydes derived from the piperidin-4-ol moiety.
Reduction Products: Reduced forms of the pyrimidine ring or the piperidin-4-ol moiety.
Applications De Recherche Scientifique
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
2-Chloro-6-methylpyrimidine: A precursor in the synthesis of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol.
Piperidin-4-ol: Another precursor that contributes to the piperidine moiety in the final compound.
Other Pyrimidine Derivatives: Compounds like 2,4-dichloro-5-methylpyrimidine, which share structural similarities.
Uniqueness: this compound is unique due to its specific combination of a pyrimidine ring with a piperidin-4-ol moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-6-9(13-10(11)12-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHMUSFWXFWFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCC(CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
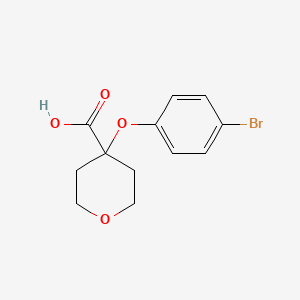
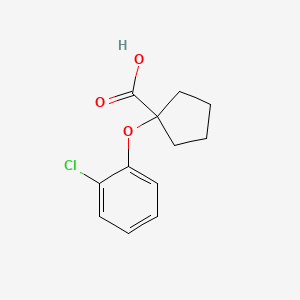
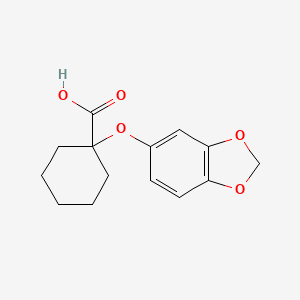
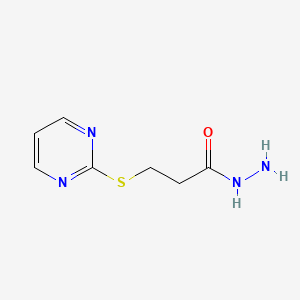
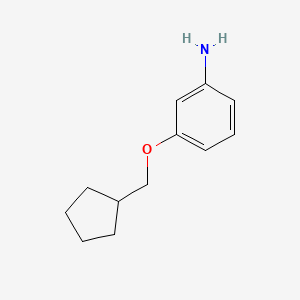
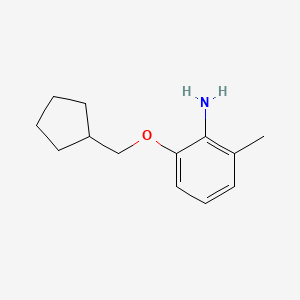

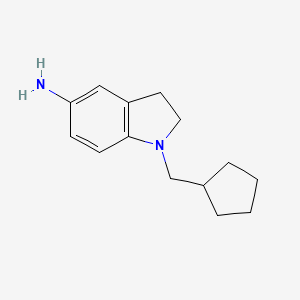
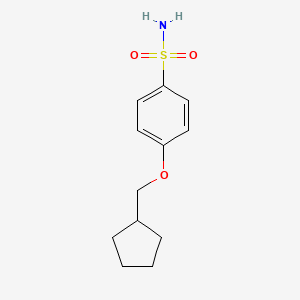
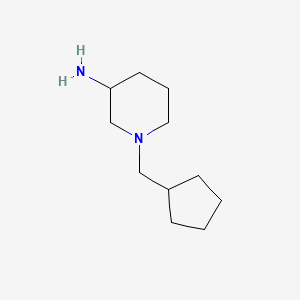
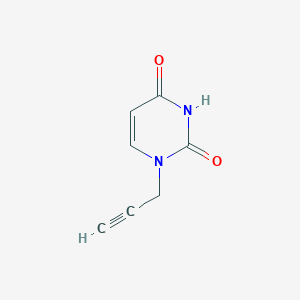
![[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol](/img/structure/B7866282.png)
